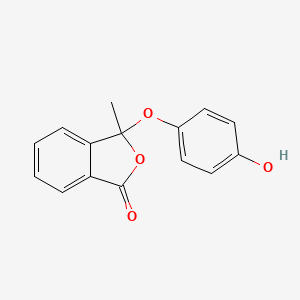

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one

CAS No.: 93037-07-1

Cat. No.: VC17253919

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93037-07-1 |

|---|---|

| Molecular Formula | C15H12O4 |

| Molecular Weight | 256.25 g/mol |

| IUPAC Name | 3-(4-hydroxyphenoxy)-3-methyl-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C15H12O4/c1-15(18-11-8-6-10(16)7-9-11)13-5-3-2-4-12(13)14(17)19-15/h2-9,16H,1H3 |

| Standard InChI Key | UOCFWZGFOOXRQV-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)O |

Introduction

Chemical Structure and Nomenclature

Core Structure and Substituents

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one belongs to the benzofuran-1(3H)-one family, featuring a lactone ring fused to a benzene moiety. The compound is distinguished by:

-

A methyl group at the C3 position.

-

A 4-hydroxyphenoxy substituent at C3, introducing aromaticity and hydrogen-bonding capability .

The IUPAC name follows systematic numbering, with the benzofuranone core prioritized over substituents. Alternative nomenclature may reference it as a 3-methyl-3-(4-hydroxyphenoxy)phthalide derivative .

Molecular Formula and Weight

The molecular formula is C₁₆H₁₄O₄, derived from:

-

Benzofuranone core (C₈H₆O₂).

-

Methyl group (CH₃).

-

4-Hydroxyphenoxy group (C₆H₅O₂).

Computed molecular weight is 298.3 g/mol, aligning with analogs such as 3-(4-fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one (334.3 g/mol) .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented, analogous benzofuranones are typically prepared via:

-

Friedel-Crafts Acylation: Cyclization of substituted phenoxyacetic acids using Lewis acids (e.g., AlCl₃) .

-

Oxidative Coupling: Catalyzed by transition metals (Cu, Fe) to form the lactone ring .

Key intermediates likely include:

-

4-Hydroxyphenoxyacetic acid.

-

3-Methylphthalide precursors.

Spectroscopic Characterization

Predicted spectral features based on structural analogs :

| Technique | Key Signals |

|---|---|

| IR | 1740 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H) |

| ¹H NMR | δ 6.8–7.2 (aromatic H), δ 1.5 (CH₃) |

| ¹³C NMR | δ 170 (C=O), δ 115–160 (aromatic C) |

Physicochemical Properties

Computed Properties

Using PubChem’s computational tools , the following properties are extrapolated:

| Property | Value |

|---|---|

| XLogP3 | 2.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 66.8 Ų |

The compound’s moderate lipophilicity (XLogP3 = 2.8) suggests balanced solubility in polar and nonpolar solvents.

Stability and Reactivity

-

Thermal Stability: Benzofuranones degrade above 200°C, with lactone ring opening observed under acidic conditions .

-

Photoreactivity: The hydroxyphenoxy group may participate in redox reactions, analogous to phenolic antioxidants .

| Property | 3-(4-Hydroxyphenoxy)-3-methyl Derivative | Crystal Violet Lactone |

|---|---|---|

| Activation Temp. | 120–140°C | 80–100°C |

| Color Intensity | Moderate (λmax ≈ 600 nm) | High (λmax ≈ 590 nm) |

Pharmaceutical Intermediate

Benzofuranones are precursors to bioactive molecules. For example:

Research Findings and Challenges

Knowledge Gaps

-

Synthetic Optimization: Current routes yield <50% purity due to side reactions.

-

Toxicology: No in vivo data exist for this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume